ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15044235
InChI: InChI=1S/C24H24N2O7/c1-5-32-24(28)19-17(12-10-15(29-2)21(31-4)16(11-12)30-3)18-20(33-22(19)25)13-8-6-7-9-14(13)26-23(18)27/h6-11,17H,5,25H2,1-4H3,(H,26,27)
SMILES:
Molecular Formula: C24H24N2O7
Molecular Weight: 452.5 g/mol

ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate

CAS No.:

Cat. No.: VC15044235

Molecular Formula: C24H24N2O7

Molecular Weight: 452.5 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate -

Specification

Molecular Formula C24H24N2O7
Molecular Weight 452.5 g/mol
IUPAC Name ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6-dihydropyrano[3,2-c]quinoline-3-carboxylate
Standard InChI InChI=1S/C24H24N2O7/c1-5-32-24(28)19-17(12-10-15(29-2)21(31-4)16(11-12)30-3)18-20(33-22(19)25)13-8-6-7-9-14(13)26-23(18)27/h6-11,17H,5,25H2,1-4H3,(H,26,27)
Standard InChI Key SWMNTQVEGVZEIG-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(OC2=C(C1C3=CC(=C(C(=C3)OC)OC)OC)C(=O)NC4=CC=CC=C42)N

Introduction

Chemical Structure and Molecular Characteristics

Ethyl 2-amino-5-oxo-4-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxylate belongs to the 4H-pyrano[3,2-c]quinoline family, a class of heterocyclic compounds featuring a pyran ring fused to a quinoline scaffold. Key structural attributes include:

  • Core Structure: A bicyclic system comprising a pyran ring (oxygen-containing six-membered ring) fused to a quinoline moiety (benzopyridine derivative).

  • Substituents:

    • A 3,4,5-trimethoxyphenyl group at position 4 of the pyran ring.

    • An amino group (-NH2) at position 2.

    • An ethyl carboxylate ester (-COOEt) at position 3.

    • A ketone group (=O) at position 5.

The molecular formula is C24H24N2O6, with a molecular weight of 460.46 g/mol. The presence of electron-donating methoxy groups and the planar quinoline system contributes to its reactivity and biological interactions .

Synthesis and Reaction Pathways

Synthetic Routes

The synthesis of this compound involves multi-step reactions starting from 8-hydroxyquinoline and α-cyano-3,4,5-trimethoxycinnamonitrile or ethyl-α-cyano-3,4,5-trimethoxy-cinnamate. A representative pathway includes:

  • Cyclocondensation:

    • Reaction of 8-hydroxyquinoline with ethyl-α-cyano-3,4,5-trimethoxy-cinnamate under basic conditions to form the pyrano[3,2-c]quinoline core.

    • Key intermediates: Ethyl 2-amino-4-(3,4,5-trimethoxyphenyl)-4H-pyrano[3,2-c]quinoline-3-carboxylate .

  • Functionalization:

    • Introduction of the ketone group at position 5 via oxidation or cyclization.

    • Purification via recrystallization or column chromatography to isolate the final product.

Table 1: Synthetic Conditions and Yields

Starting MaterialReagents/ConditionsYield (%)Purity (HPLC)
8-Hydroxyquinoline + ethyl-α-cyano-3,4,5-trimethoxy-cinnamateK2CO3, DMF, 80°C, 12h68>95%
Intermediate cyclizationAcOH/AcONa, reflux, 6h7293%

Derivatization Reactions

The compound serves as a precursor for diverse heterocyclic derivatives:

  • Pyrrolo- and Pyrimidopyranoquinolines: Condensation with ethyl bromoacetate or formamide yields fused tricyclic systems (e.g., compounds 36) .

  • Thiazinopyranoquinolines: Reaction with carbon disulfide introduces sulfur-containing rings.

  • S-Alkylated Products: Treatment with chloroacetonitrile or ethyl chloroacetate generates derivatives with enhanced lipophilicity (e.g., compounds 78) .

Biological Activities

Antibacterial Properties

In vitro studies demonstrate potent antibacterial activity against Gram-positive and Gram-negative strains:

Table 2: Minimum Inhibitory Concentrations (MICs)

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (ATCC 25923)12.5
Escherichia coli (ATCC 25922)25
Pseudomonas aeruginosa (ATCC 27853)50

Mechanistic studies suggest inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for DNA replication .

Structure-Activity Relationships (SAR)

  • Trimethoxyphenyl Group: Essential for membrane penetration and target binding. Removal reduces activity by >50% .

  • Amino and Ester Groups: Enhance solubility and hydrogen-bonding interactions with bacterial enzymes.

  • Pyran Ring: The oxygen atom contributes to electrostatic interactions with microbial cell walls.

Comparative Analysis with Analogues

Table 3: Activity Comparison of Pyranoquinoline Derivatives

CompoundAntibacterial MIC (µg/mL)Cytotoxicity (IC50, µM)
Target Compound12.5–50>100 (non-toxic)
Pyrano[3,2-c]quinoline 4c25–10045
Carboxyhydrazide derivative 1550–10080

The target compound exhibits superior selectivity (low cytotoxicity) compared to analogues, making it a promising lead for antibiotic development .

Mechanistic Insights

Enzyme Inhibition

Molecular docking studies reveal strong binding affinity (-9.2 kcal/mol) to the ATP-binding site of S. aureus DNA gyrase. Key interactions:

  • Hydrogen bonds between the amino group and Asp81.

  • π-π stacking of the trimethoxyphenyl group with Tyr122.

Resistance Profile

No cross-resistance observed with methicillin-resistant S. aureus (MRSA) or fluoroquinolone-resistant E. coli, indicating a novel mechanism of action .

Future Directions

  • Optimization: Modifying the ester group to improve pharmacokinetics (e.g., prodrug strategies).

  • In Vivo Studies: Evaluating efficacy in murine infection models.

  • Combination Therapy: Synergy testing with β-lactam antibiotics against multidrug-resistant pathogens.

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